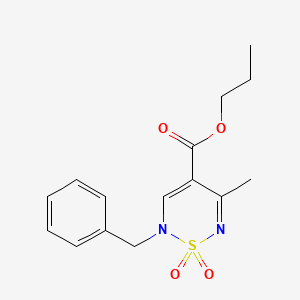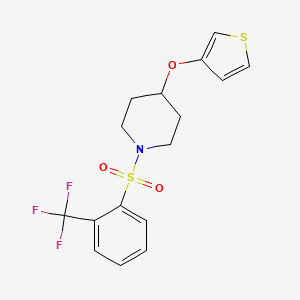
4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The molecule also includes a thiophene ring, a sulfur-containing heterocycle that is found in many important drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and thiophene rings, as well as the sulfonyl group. The trifluoromethyl group attached to the phenyl ring would likely add significant electronegativity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and thiophene rings, as well as the sulfonyl and trifluoromethyl groups. The exact reactions it might undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine and thiophene rings, as well as the sulfonyl and trifluoromethyl groups, would likely make it a relatively polar molecule. This could affect its solubility, boiling point, and other physical properties .Scientific Research Applications
Novel Beta(3) Agonists Development
Researchers have developed novel (4-piperidin-1-yl)-phenyl sulfonamides, which are evaluated for their biological activity on the human beta(3)-adrenergic receptor (AR). These compounds, including derivatives of the specified structure, have shown significant potency as full agonists at the beta(3) receptor, indicating potential applications in treating metabolic disorders (Hu et al., 2001).
Anti-Cancer Activity
A variety of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives having a biologically active sulfone moiety, potentially related to the specified chemical structure, have been synthesized and evaluated for their in-vitro anticancer activity against human breast cancer cell lines. Some compounds exhibited better activity than the reference drug Doxorubicin, highlighting the potential for developing new anticancer agents (Al-Said et al., 2011).
Antiandrogen Activity for Benign and Malignant Disease
Research into nonsteroidal antiandrogens led to the synthesis of 3-substituted derivatives of 2-hydroxypropionanilides, showing that members of the trifluoromethyl series generally exhibited partial androgen agonist activity. These findings suggest the potential for developing treatments for androgen-responsive diseases (Tucker et al., 1988).
TNF-α and MMP Inhibitors
A series of derivatives including 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl and piperidine-4-carboxylic acid hydroxamides were synthesized to investigate their activities as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinases (MMPs). The research indicates the potential for these compounds in treating inflammatory diseases and cancer (Venkatesan et al., 2004).
Glycosyl Triflates Formation
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent reagent for activating thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This application is crucial in carbohydrate chemistry for synthesizing complex sugars and glycoconjugates (Crich & Smith, 2001).
Future Directions
properties
IUPAC Name |
4-thiophen-3-yloxy-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S2/c17-16(18,19)14-3-1-2-4-15(14)25(21,22)20-8-5-12(6-9-20)23-13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVBLIZUGMXUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419026.png)

![4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2419029.png)
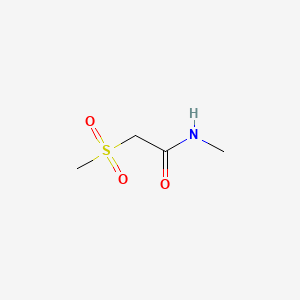
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide](/img/structure/B2419031.png)
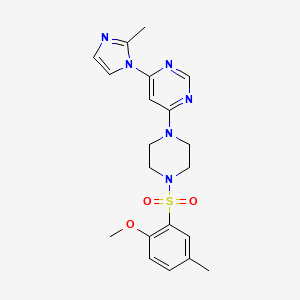
![8-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2419034.png)
![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)
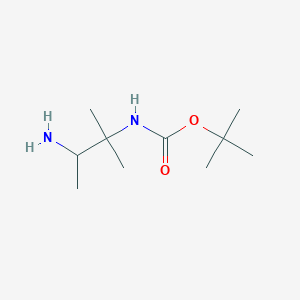

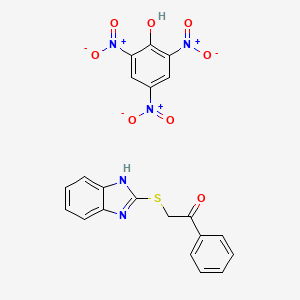
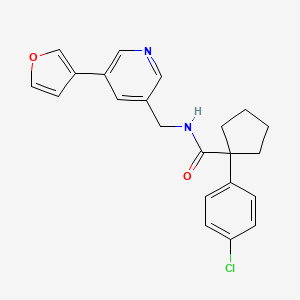
![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2419046.png)
